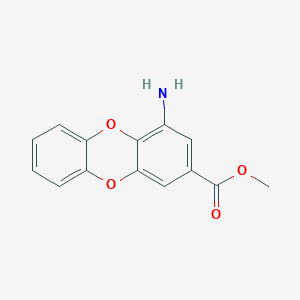

Methyl 4-aminooxanthrene-2-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 4-aminooxanthrene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminooxanthrene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-aminodibenzo-p-dioxin-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-17-14(16)8-6-9(15)13-12(7-8)18-10-4-2-3-5-11(10)19-13/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGQTUEXRHMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)OC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Amino-Substituted Dibenzofuran Carboxylic Acid Derivatives

Foreword: The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, heterocyclic compounds are of paramount importance. While the specific molecule "Methyl 4-aminooxanthrene-2-carboxylate" is not described in the current scientific literature, this guide addresses a closely related and highly valuable class of compounds: Amino-Substituted Dibenzofuran Carboxylic Acid Derivatives . The dibenzofuran core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document provides a comprehensive, technically-grounded framework for the synthesis and rigorous characterization of these derivatives, intended for researchers, scientists, and professionals in drug development.

Strategic Overview: The Rationale for Dibenzofuran Scaffolds

The dibenzofuran moiety, a rigid, planar, tricyclic system, offers a unique topographical presentation for interacting with biological targets.[1] The introduction of an amino group and a carboxylic acid (or its ester) creates a molecule with both hydrogen bond donor/acceptor capabilities and the potential for ionic interactions—key features for molecular recognition by proteins and enzymes. The strategic placement of these functional groups is critical for modulating the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile.

This guide will focus on a logical, multi-step approach that is both adaptable and rooted in established, high-yield chemical transformations. The overall strategy involves the construction of the core dibenzofuran ring system, followed by functional group introduction and modification.

Synthesis Pathway: A Modular Approach

A robust synthetic strategy relies on reactions that are well-understood, tolerant of various functional groups, and amenable to scale-up. For the construction of substituted dibenzofurans, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice, offering versatility and efficiency.[3][4]

Core Scaffold Synthesis via Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation.[5][6][7] In this context, it can be employed to construct the dibenzofuran core from readily available precursors. The key disconnection is between one of the benzene rings and the central furan ring.

Workflow Diagram: Suzuki Coupling Pathway

Caption: Suzuki coupling followed by cyclization to form the dibenzofuran core.

Experimental Protocol: Synthesis of Methyl Dibenzofuran-2-carboxylate

-

Coupling Reaction: To a degassed solution of methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of ethanol and water, add potassium carbonate (3.0 eq).

-

Catalyst Addition: Sparge the mixture with argon for 15 minutes, then add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization: The crude biaryl ether intermediate can often be cyclized without extensive purification. Treat the crude product with a strong acid such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C) to effect intramolecular dehydration and ring closure.

-

Purification: After cooling, carefully quench the reaction with ice water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel or recrystallization to yield the pure dibenzofuran core.

Functional Group Manipulation: Nitration and Reduction

With the core ester-substituted dibenzofuran in hand, the next step is the regioselective introduction of the amino group. A classic and reliable method is through nitration followed by reduction.

Workflow Diagram: Functionalization

Caption: Introduction of the amino group via a two-step nitration/reduction sequence.

Experimental Protocol: Synthesis of Methyl 4-Aminodibenzofuran-2-carboxylate

-

Nitration: Dissolve the Methyl Dibenzofuran-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. The regioselectivity of nitration is directed by the existing ester and ether functionalities.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-dibenzofuran is collected by filtration, washed thoroughly with water until neutral, and dried.

-

Reduction: Suspend the crude nitro-intermediate in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on Carbon (Pd/C).[8] Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the final target compound, Methyl 4-aminodibenzofuran-2-carboxylate.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations for Methyl 4-Aminodibenzofuran-2-carboxylate |

| ¹H NMR | To determine the number and connectivity of protons. | Aromatic region (7-8 ppm) showing distinct signals for each proton on the dibenzofuran core. A singlet for the methyl ester protons (~3.9 ppm). A broad singlet for the amine (-NH₂) protons (~5-6 ppm, may exchange with D₂O).[9][10] |

| ¹³C NMR | To identify the number of unique carbon environments. | Signals for quaternary and protonated aromatic carbons. A signal for the ester carbonyl carbon (~165-170 ppm). A signal for the methyl ester carbon (~52 ppm).[9] |

| IR Spectroscopy | To identify key functional groups. | N-H stretching of the primary amine (two sharp bands around 3350-3450 cm⁻¹). C=O stretching of the ester (strong band around 1700-1720 cm⁻¹). C-O stretching of the ether and ester (~1250-1300 cm⁻¹). Aromatic C-H stretching (~3030 cm⁻¹).[11][12][13] |

| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation pattern. | A clear molecular ion peak (M⁺) corresponding to the calculated mass. Fragmentation may involve the loss of the methoxy group (-OCH₃) from the ester or loss of CO.[14][15][16] |

Purity Assessment

| Technique | Purpose | Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify any impurities. | A single major peak representing >95% of the total integrated area. |

| Elemental Analysis (C, H, N) | To confirm the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values. |

| Melting Point | To assess purity and provide a physical constant. | A sharp melting point range (typically < 2 °C). |

Conclusion and Future Directions

This guide outlines a reliable and adaptable strategy for the synthesis and characterization of amino-substituted dibenzofuran carboxylic acid derivatives. The use of robust, well-established reactions like the Suzuki coupling and catalytic reduction ensures that this pathway can be applied to generate a library of analogues for structure-activity relationship (SAR) studies. The comprehensive characterization workflow provides a necessary framework for validating the identity and purity of the final compounds, a critical requirement for their use in drug discovery and development programs.

Future work could involve exploring alternative coupling strategies, such as the Ullmann condensation, for the synthesis of the dibenzofuran core, or employing more advanced C-H activation techniques for direct functionalization, thereby improving the overall efficiency of the synthetic route.[3][17][18]

References

- Zhishang Chemical. Methyl 4-aminopyrazine-2-carboxylate CAS 71469-93-7.

-

National Center for Biotechnology Information. Dibenzofuran. PubChem Compound Summary for CID 568. Available from: [Link]

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

National Center for Biotechnology Information. Methyl 4-aminopyridine-2-carboxylate. PubChem Compound Summary for CID 3759117. Available from: [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]

-

Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available from: [Link]

- Google Patents. US6916947B2 - Method of producing amino carboxylic acids.

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

National Center for Biotechnology Information. 6,11-Diphenylbenzo[b]oxanthrene. PubChem Compound Summary for CID 42637895. Available from: [Link]

-

RSC Publishing. Total synthesis of natural products containing benzofuran rings. RSC Advances. DOI:10.1039/C7RA03551A. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available from: [Link]

-

The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

ResearchGate. Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

-

ResearchGate. An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available from: [Link]

-

Wikipedia. Dibenzo-1,4-dioxin. Available from: [Link]

-

ResearchGate. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available from: [Link]

-

YouTube. Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. Available from: [Link]

-

National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available from: [Link]

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 2-aminopyridine-4-carboxylate. PubChem Compound Summary for CID 236984. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

- Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

-

National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. Available from: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData. Available from: [Link]

-

Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. Available from: [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available from: [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

Sources

- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. connectsci.au [connectsci.au]

- 15. youtube.com [youtube.com]

- 16. article.sapub.org [article.sapub.org]

- 17. researchgate.net [researchgate.net]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Phenoxathiin Scaffold: Addressing Nomenclature, Synthesis, and Applications in Research and Development

A Note on the Topic: Initial searches for "Methyl 4-aminooxanthrene-2-carboxylate" did not yield a recognized chemical entity within established chemical databases and literature. The term "oxanthrene" is not a standard IUPAC nomenclature for a common heterocyclic system. It is highly probable that the intended query pertains to derivatives of phenoxathiin , a structurally related and scientifically significant heterocyclic scaffold. This guide will, therefore, provide a comprehensive overview of the phenoxathiin core system, a molecule of considerable interest to researchers in medicinal chemistry and materials science.

Introduction to the Phenoxathiin Heterocycle

Phenoxathiin is a tricyclic heterocyclic compound containing a dibenzo[b,e][1][2]oxathiine ring system. This structure is characterized by two benzene rings fused to a central six-membered ring containing an oxygen and a sulfur atom. The unique electronic and conformational properties imparted by the juxtaposition of these two heteroatoms make phenoxathiin and its derivatives valuable scaffolds in various scientific domains.

Phenoxathiin derivatives have garnered significant attention due to their diverse biological activities and intriguing photophysical properties.[3] They are recognized as important structural motifs in the development of pharmaceuticals and functional materials.[3] The exploration of this chemical space continues to yield compounds with promising applications, making a thorough understanding of their chemistry essential for researchers in drug discovery and materials science.

IUPAC Nomenclature and Chemical Structure

The correct IUPAC name for the parent compound is phenoxathiine .[1] It is also referred to as dibenzo[b,e][1][2]oxathiine or simply phenoxathiin. The numbering of the ring system, which is crucial for unambiguously naming its derivatives, starts from one of the carbons adjacent to the oxygen atom and proceeds around the rings.

The chemical structure of phenoxathiin is as follows:

Caption: 2D structure of the phenoxathiin ring system.

Physicochemical Properties of Phenoxathiin

The parent phenoxathiin molecule is a yellowish-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈OS | [1][2][4] |

| Molecular Weight | 200.26 g/mol | [1][2][4] |

| Appearance | Yellowish-white solid | [1] |

| Melting Point | 52-58 °C | [4] |

| Boiling Point | 150-152 °C at 5 mmHg; 311 °C | [4] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 262-20-4 | [1][2][4] |

Synthesis of the Phenoxathiin Core

Several synthetic routes to the phenoxathiin scaffold have been developed, ranging from classical methods requiring harsh conditions to more recent transition-metal-catalyzed approaches that offer greater flexibility and milder conditions.

Classical Synthesis: The Ferrario Reaction

A traditional method for synthesizing phenoxathiin involves the Ferrario reaction , which is the cyclization of diphenyl ether with sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride.[4] While historically significant, this method often requires high temperatures and can lead to a mixture of products.

Modern Synthetic Approaches

More contemporary methods provide milder and more regioselective routes to phenoxathiin derivatives. These often involve a two-step process:

-

Ortho-thioarylation of phenols: This step introduces a sulfur-containing group at the position ortho to the hydroxyl group of a phenol.

-

Intramolecular C-O bond formation: A subsequent cyclization reaction, often catalyzed by a transition metal like copper, forms the central oxathiine ring.[3]

A recent advancement utilizes an iron-catalyzed C-H thioarylation of phenols, followed by a copper-mediated Ullmann-type cyclization to yield the phenoxathiin core.[3] Another efficient, transition-metal-free method involves the reaction of 1,2-dihaloarenes or 1-halo-2-nitroarenes with 2-sulfanylphenol.[5]

Caption: Generalized workflow for the modern synthesis of phenoxathiin derivatives.

Example Experimental Protocol: Transition-Metal-Free Synthesis of Phenoxathiin-3-carbonitrile

The following protocol is adapted from a reported transition-metal-free synthesis of phenoxathiin derivatives.[5]

Step 1: Reaction Setup

-

To a mixture of 2-sulfanylphenol (151 mg, 1.2 mmol), 3,4-difluorobenzonitrile (139 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 mmol), add anhydrous DMSO (5 mL) under a nitrogen atmosphere.

Step 2: Reaction

-

Stir the mixture for 3 hours at 60 °C.

Step 3: Work-up and Extraction

-

Cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated brine (2 x 20 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel (using a mixture of petroleum ether and dichloromethane as the eluent) to yield the final product.

Applications of Phenoxathiin Derivatives

The phenoxathiin scaffold is a privileged structure in medicinal chemistry and materials science due to the wide range of biological activities and useful physical properties exhibited by its derivatives.

Medicinal and Biological Significance

Phenoxathiin derivatives have been investigated for a variety of therapeutic applications:[3]

-

Antifungal Agents: Certain substituted phenoxathiins have demonstrated potent antifungal activity.[3]

-

Enzyme Inhibitors: Derivatives of phenoxathiin have been shown to act as selective inhibitors of enzymes such as monoamine oxidase A (MAO-A) and thrombin.[3]

-

Anticancer and Antimicrobial Activity: The related phenothiazine and phenoxazine scaffolds, which share structural similarities, are well-known for their broad pharmacological profiles, including anticancer, antibacterial, and antiviral properties.[6][7] This suggests that phenoxathiin derivatives may also possess similar activities.

Materials Science Applications

The rigid, conjugated structure of phenoxathiin makes it an attractive building block for functional materials:

-

Fluorescent Materials: Some phenoxathiin derivatives exhibit strong fluorescence, making them potentially useful as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).[3]

-

Room-Temperature Phosphorescence: The incorporation of boronic esters into the phenoxathiin structure has led to the development of materials that exhibit room-temperature phosphorescence.[3]

-

Polymers: Phenoxathiin has been used in the production of polyamides and polyimides, imparting unique thermal and electronic properties to these polymers.[4]

Caption: The phenoxathiin core as a versatile scaffold for diverse applications.

Conclusion

While the initially queried "Methyl 4-aminooxanthrene-2-carboxylate" appears to be a non-standard chemical name, the likely intended subject, the phenoxathiin scaffold, represents a rich and active area of chemical research. Its versatile synthesis and the diverse properties of its derivatives underscore its importance as a privileged heterocyclic system. For researchers and scientists in drug development and materials science, the phenoxathiin core offers a robust platform for the design and synthesis of novel, functional molecules with a wide array of potential applications, from new therapeutic agents to advanced organic materials. Continued exploration of the synthesis and structure-activity relationships of phenoxathiin derivatives is poised to unlock further innovations in these fields.

References

-

PubChem. (n.d.). Phenoxathiin. National Center for Biotechnology Information. Retrieved from [Link]

-

Hogan, A. M., & Guiry, P. J. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1667–1671. Retrieved from [Link]

-

Wikipedia. (2021, July 16). Phenoxathiin. In Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenoxathiin. Retrieved from [Link]

-

Shukla, S., Dwivedi, J., Yaduvanshi, N., & Jain, S. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini reviews in medicinal chemistry, 21(12), 1541–1555. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Phenothiazine. In Wikipedia. Retrieved from [Link]

-

Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 27(1), 389-420. Retrieved from [Link]

-

Peretto, I., & Simpkins, N. S. (2003). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. Journal of Pharmacy and Pharmacology, 55(8), 1035-1051. Retrieved from [Link]

-

ResearchGate. (n.d.). The main classification of antihistamines, psychoactive medications, and drugs with phenothiazine-based compounds. Retrieved from [Link]

-

News-Medical.net. (2020, June 9). Phenothiazine derivatives show high potential for use in photodynamic therapy. Retrieved from [Link]

-

Yoshimura, T., et al. (2016). Synthesis of Phenoxathiins and Phenothiazines by Aryne Reactions with Thiosulfonates. Organic Letters, 18(15), 3622-3625. Retrieved from [Link]

-

NCChem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. Retrieved from [Link]

Sources

- 1. Phenoxathiin | C12H8OS | CID 9217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenoxathiin | CymitQuimica [cymitquimica.com]

- 3. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]

- 4. Phenoxathiin - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl 4-aminopyridine-2-carboxylate

Prefatory Note: Initial searches for "Methyl 4-aminooxanthrene-2-carboxylate" did not yield specific data. Consequently, this guide focuses on Methyl 4-aminopyridine-2-carboxylate (CAS 71469-93-7) , a structurally relevant and well-documented compound. This molecule shares key functional moieties—a heterocyclic aromatic ring, an amino group, and a methyl carboxylate group—making it an excellent model for discussing the principles of thermal stability and degradation pertinent to researchers, scientists, and drug development professionals. The insights and methodologies presented herein are broadly applicable to the characterization of similar heterocyclic compounds.

Introduction: Understanding the Molecule

Methyl 4-aminopyridine-2-carboxylate is a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, results in a unique electronic profile that dictates its reactivity and stability.[1][2] The amino group can act as a nucleophile, while the ester is susceptible to hydrolysis, making the molecule a valuable building block.[1] A thorough understanding of its thermal stability is paramount for defining storage conditions, designing robust synthetic processes, and ensuring the quality and safety of downstream products. This guide provides a comprehensive framework for evaluating the thermal properties and degradation pathways of this compound.

Physicochemical Properties and Intrinsic Stability

The intrinsic stability of a compound is rooted in its fundamental physicochemical properties. These parameters provide the first clues to its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 129-135 °C | [4] |

| Boiling Point (Predicted) | 333.7 ± 22.0 °C | [4] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.35 ± 0.10 | [4] |

| Solubility | Moderately soluble in methanol and ethanol | [1] |

The melting point of 129-135 °C indicates a stable crystalline lattice under ambient conditions.[4] However, the relatively low melting point also suggests that thermal degradation could become a significant concern at temperatures commonly used in manufacturing processes like drying or melt-crystallization. It is often difficult to determine an accurate boiling point for such compounds as they may decompose at higher temperatures.[5]

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a comprehensive thermal stability profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition. While specific TGA data for Methyl 4-aminopyridine-2-carboxylate is not publicly available, studies on other pyridine derivatives show decomposition temperatures can vary widely based on substituents. For instance, a novel polyfunctional pyridine derivative was shown to have a decomposition temperature of 217 °C.[6]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) to ensure data accuracy.

-

Sample Preparation: Place 5-10 mg of Methyl 4-aminopyridine-2-carboxylate powder into a clean, tared ceramic or aluminum pan. An even, thin layer of the sample is crucial to ensure uniform heat distribution and prevent artifacts from heat and mass transfer limitations.

-

Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (typically nitrogen) at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of intrinsic thermal decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition (T_onset), typically defined as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state transitions, which are critical for understanding the physical stability of the compound.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 4-aminopyridine-2-carboxylate into a hermetically sealed aluminum pan. The hermetic seal is essential to contain any potential off-gassing prior to decomposition and to prevent sublimation.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just below the anticipated decomposition onset (e.g., 180 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of the melting endotherm.

-

Identification of Degradation Products

A robust analytical method is required to separate, identify, and quantify potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this application.

-

Sample Preparation:

-

Subject a sample of Methyl 4-aminopyridine-2-carboxylate to thermal stress (e.g., store at 80°C for 1 week).

-

Dissolve a known concentration of the stressed sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase provides good retention for this moderately polar compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile. The formic acid helps to protonate the analytes for better peak shape and ionization in the mass spectrometer.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more non-polar degradants. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode. The amino group and pyridine nitrogen are readily protonated.

-

Scan Range: m/z 50-500 to cover the parent compound and potential smaller and larger degradants.

-

Data Acquisition: Perform full scan analysis to detect all ions and tandem MS (MS/MS) on the parent ion and any significant unknown peaks to obtain structural information from their fragmentation patterns.

-

Conclusion and Recommendations

The thermal stability of Methyl 4-aminopyridine-2-carboxylate is a critical quality attribute that must be well-understood for its successful application in research and development. This guide outlines a systematic approach to its characterization. The melting point provides an initial upper limit for handling, but comprehensive studies using TGA and DSC are necessary to determine the precise onset of decomposition and identify any physical transitions. The molecule's functional groups suggest that decarboxylation, hydrolysis, and amino group condensation are the most probable degradation pathways under thermal stress. A well-designed HPLC-MS method is essential for identifying and controlling these degradation products. For long-term stability, it is recommended to store this compound in a cool, dark, and dry place to minimize the risk of thermal and hydrolytic degradation.

References

- Zhishang Chemical. Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7.

- ChemicalBook. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate.

- PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information.

- PubChem. Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information.

- ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment...

- ResearchGate. TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42.

- Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

- American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.

- ResearchGate. Thermal analysis of some novel pyrimidine derivatives.

- CymitQuimica. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate.

- ACS Publications. Inorganic Chemistry Vol. 65 No. 3.

- ResearchGate. Microbial Degradation of Pyridine and Its Derivatives.

- PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Aminopyridine-2-carboxylate | 71469-93-7.

- Beyond Pesticides Daily News Blog. Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease.

- Tokyo Chemical Industry Co., Ltd.(APAC). Methyl 4-Aminopyridine-2-carboxylate | 71469-93-7.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 3. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 [chemicalbook.com]

- 5. organicintermediate.com [organicintermediate.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Emerging Potential of Aminooxanthrene Scaffolds in Therapeutic Research: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the myriad of heterocyclic systems, the oxanthrene core, a dibenzo[b,e][1][2]dioxine structure, presents a compelling yet underexplored framework. The introduction of an amino functionality to this scaffold gives rise to aminooxanthrenes, a class of compounds poised at the intersection of established pharmacophores and novel chemical space. This guide provides a comprehensive technical overview of the potential biological activities of aminooxanthrene scaffolds, drawing upon established principles of medicinal chemistry and insights from structurally related compounds to illuminate a path for future research and drug development. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, offering not only a synthesis of current understanding but also a forward-looking perspective on the therapeutic possibilities of this intriguing molecular architecture.

The Aminooxanthrene Scaffold: A Strategic Fusion of Proven Pharmacophores

The therapeutic potential of a molecular scaffold is often a reflection of its constituent parts. The aminooxanthrene structure marries two key features renowned for their roles in bioactive molecules: a planar, polycyclic aromatic system and an amino group.

-

The Polycyclic Heteroaromatic Core: The oxanthrene core is a rigid, planar structure, a characteristic often associated with molecules that interact with biological macromolecules through intercalation or stacking interactions.[1] This planarity is a critical feature for compounds designed to bind to DNA or specific enzyme pockets. Structurally related scaffolds, such as xanthenes and dibenzoxanthenes, have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, underscoring the potential of the core ring system.[3][4]

-

The Amino Functional Group: The introduction of an amino group (-NH2) or substituted amino groups can profoundly influence the biological activity of a molecule. This functional group can act as a hydrogen bond donor or acceptor, participate in ionic interactions when protonated, and significantly alter the solubility and pharmacokinetic profile of the compound. In many classes of drugs, the amino group is a key pharmacophoric element responsible for target recognition and binding.

The strategic combination of these features in the aminooxanthrene scaffold suggests a high probability of discovering compounds with significant biological utility.

Potential Biological Activities: An Evidence-Based Extrapolation

While direct studies on aminooxanthrene derivatives are limited in the public domain, a robust understanding of their potential can be extrapolated from the well-documented activities of structurally analogous compounds.

Anticancer Activity: A Multifaceted Approach to Oncology

The planar nature of the oxanthrene core strongly suggests that aminooxanthrene derivatives could function as DNA intercalators .[1] Intercalating agents insert themselves between the base pairs of DNA, disrupting its structure and interfering with cellular processes like replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[5][6][7] This mechanism is a hallmark of many successful chemotherapeutic agents, including doxorubicin and dactinomycin.[5]

Furthermore, related aminophenoxazinone compounds have shown significant promise as anticancer drugs for various cancers by eliciting cytotoxic effects.[8] The antitumor activity of dibenzoxanthene derivatives has also been a subject of investigation, further supporting the potential of the core scaffold in oncology.[9][10]

Beyond DNA intercalation, amino-substituted heterocyclic scaffolds are known to act as inhibitors of key enzymes involved in cancer progression, such as kinases. The amino group can play a crucial role in binding to the ATP-binding pocket of these enzymes. Therefore, it is plausible that aminooxanthrenes could be developed as targeted kinase inhibitors.

Antimicrobial and Antifungal Properties

Xanthene derivatives have been shown to possess both antibacterial and antifungal properties.[3][4] The mechanism of action for such compounds often involves disruption of microbial cell membranes or inhibition of essential enzymes. The addition of an amino group could enhance these activities by facilitating interactions with the negatively charged components of microbial cell walls or by improving cellular uptake.

Anti-inflammatory and Neuroprotective Potential

Derivatives of the structurally similar dibenzo[b,f]oxepine have demonstrated anti-inflammatory and neuroprotective properties.[11] This suggests that the core tricyclic system can interact with targets involved in inflammatory pathways and neuronal signaling. The potential for aminooxanthrenes to modulate these pathways warrants investigation, particularly in the context of chronic inflammatory diseases and neurodegenerative disorders.

Strategic Synthesis of Aminooxanthrene Derivatives

The exploration of the biological potential of aminooxanthrenes is contingent upon the development of efficient and versatile synthetic routes. While specific protocols for aminooxanthrenes are not widely published, synthetic strategies can be logically derived from established methods for constructing the oxanthrene core and for introducing amino groups onto aromatic systems.

A plausible synthetic approach would involve the initial construction of the dibenzo[b,e][1][2]dioxin (oxanthrene) skeleton, which can be achieved through methods such as the Ullmann condensation of a catechol with a 2-halophenol derivative. Subsequent functionalization to introduce a nitro group, followed by reduction, would yield the desired aminooxanthrene.

Figure 1: A conceptual workflow for the synthesis of aminooxanthrene scaffolds.

Investigating the Mechanism of Action: A Methodological Approach

To validate the therapeutic potential of novel aminooxanthrene derivatives, a systematic investigation into their mechanism of action is paramount. The following experimental protocols provide a framework for elucidating their biological activity.

Assessing Cytotoxicity in Cancer Cell Lines

The initial step in evaluating anticancer potential is to determine the cytotoxic effects of the synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the aminooxanthrene compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Elucidating DNA Intercalation

To investigate the hypothesis that aminooxanthrenes act as DNA intercalators, several biophysical techniques can be employed.

Experimental Protocol: DNA Intercalation Assay using Fluorescence Spectroscopy

-

Ethidium Bromide Displacement: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr). EtBr fluoresces strongly when intercalated into DNA.

-

Titration: Add increasing concentrations of the aminooxanthrene compound to the ctDNA-EtBr solution.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition.

-

Data Analysis: A decrease in fluorescence intensity indicates that the aminooxanthrene compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

Figure 2: Schematic of a DNA intercalation assay based on ethidium bromide displacement.

Structure-Activity Relationship (SAR) Studies and Future Directions

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of aminooxanthrene scaffolds. Key areas for investigation include:

-

Position of the Amino Group: The location of the amino substituent on the oxanthrene ring will likely have a significant impact on activity.

-

Substitution on the Amino Group: Modifying the amino group to secondary or tertiary amines, or incorporating it into a heterocyclic ring, can modulate potency, selectivity, and pharmacokinetic properties.

-

Substitution on the Oxanthrene Core: The addition of other functional groups (e.g., halogens, hydroxyl, methoxy) to the aromatic rings can influence electronic properties, lipophilicity, and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship for Aminooxanthrene Derivatives

| R1 (Position of -NH2) | R2 (Substitution on -NH2) | R3 (Substitution on Core) | Predicted Biological Activity | Rationale |

| C2 | -H | -H | Moderate Anticancer | Favorable for DNA intercalation. |

| C3 | -CH3 | -H | Potentially Increased Potency | Altered electronic and steric profile. |

| C2 | -H | 7-Cl | Enhanced Lipophilicity | May improve cell permeability. |

| C2 | -COCH3 | -H | Decreased Activity | Acetylation may hinder key interactions. |

The future of aminooxanthrene research lies in the synthesis and screening of a diverse library of derivatives to build a robust SAR profile. Promising lead compounds can then be advanced into more complex biological assays, including in vivo studies, to fully characterize their therapeutic potential.

Conclusion: A Scaffold of Opportunity

The aminooxanthrene scaffold represents a promising, yet largely untapped, area of medicinal chemistry. By leveraging the known biological activities of structurally related compounds, a strong rationale for their investigation as anticancer, antimicrobial, and anti-inflammatory agents can be made. The synthetic pathways are conceptually straightforward, and established methodologies for biological evaluation can be readily applied. For drug development professionals, the aminooxanthrene scaffold offers a novel and exciting opportunity to develop next-generation therapeutics. The insights and protocols outlined in this guide provide a solid foundation for embarking on this promising avenue of research.

References

- Bentham Science Publishers. (n.d.). Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases.

- PubMed. (n.d.). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review.

- Semantic Scholar. (n.d.). Synthesis, characterization and studies on the antitumor activity of novel dibenzoxanthene derivatives.

- National Institutes of Health. (2021). Pharmacological Activities of Aminophenoxazinones.

- Wikipedia. (n.d.). Intercalation (biochemistry).

- ResearchGate. (2024). Synthesis, characterization and studies on the antitumor activity of novel dibenzoxanthene derivatives.

- International Journal of Advanced Biological and Biomedical Research. (n.d.). DNA intercalators and using them as anticancer drugs.

- National Institutes of Health. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.

- ResearchGate. (2020). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review.

- Patsnap. (2024). What are DNA intercalators and how do they work?.

Sources

- 1. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. ijabbr.com [ijabbr.com]

- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 8. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: A Guide to the Application of Methyl 4-Aminopyridine-2-carboxylate in Organic Synthesis

Senior Application Scientist Note: The compound "Methyl 4-aminooxanthrene-2-carboxylate" specified in the topic of inquiry does not correspond to a known chemical entity in major chemical databases. It is presumed that this is a typographical error and the intended subject is the structurally related and widely utilized building block, Methyl 4-aminopyridine-2-carboxylate . This guide is therefore dedicated to the synthesis and application of this versatile pyridine derivative.

Introduction: A Moiety of Strategic Importance

Methyl 4-aminopyridine-2-carboxylate, also known as methyl 4-aminopicolinate, is a bifunctional heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its strategic importance stems from the orthogonal reactivity of its constituent functional groups: a nucleophilic amino group at the C4 position, an electrophilic methyl ester at the C2 position, and a pyridine ring that can participate in various transition metal-catalyzed cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures.[2] This document serves as a comprehensive guide for researchers, outlining the key physical and chemical properties, synthetic routes, and detailed protocols for its application in organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of Methyl 4-aminopyridine-2-carboxylate

| Property | Value | Source |

| CAS Number | 71469-93-7 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 129-130 °C | [1][4] |

| Boiling Point | 333.7±22.0 °C (Predicted) | [1] |

| Density | 1.238±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol and N,N-dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [4] |

| pKa | 4.35±0.10 (Predicted) | [1] |

Safety and Handling:

Methyl 4-aminopyridine-2-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[1]

Synthesis of Methyl 4-Aminopyridine-2-carboxylate

The availability of a reliable synthetic route to this key building block is crucial for its widespread application. One of the most common and efficient methods involves the reduction of a corresponding azide precursor.

Protocol 1: Catalytic Hydrogenation of Methyl 4-azidopyridine-2-carboxylate

This protocol provides a high-yielding synthesis of the title compound from its azide derivative. The causality behind this choice of reaction is the mild and chemoselective nature of catalytic hydrogenation for the reduction of azides to amines, which typically does not affect other functional groups like the methyl ester.

Reaction Scheme:

A generalized workflow for amide bond formation.

Illustrative Protocol: Synthesis of a Pyridine-based Carboxamide

Materials:

-

Methyl 4-aminopyridine-2-carboxylate (1.0 eq)

-

Aryl or heteroaryl carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add a solution of Methyl 4-aminopyridine-2-carboxylate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group can be a challenging substituent in cross-coupling reactions due to its potential to coordinate with the metal catalyst, with careful choice of ligands and conditions, the pyridine ring can be functionalized. For instance, after converting the amino group to a less coordinating functional group (e.g., by acylation or conversion to a halide), the pyridine scaffold can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings.

Conceptual Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. [5][6][7]After appropriate modification of the amino group, a halogenated derivative of Methyl 4-aminopyridine-2-carboxylate could be coupled with a boronic acid.

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Characterization of the compound is essential for confirming its identity and purity.

Table 2: Spectroscopic Data for Methyl 4-aminopyridine-2-carboxylate

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spec (MS) | Molecular Ion (M+) expected at m/z = 152.06. |

| Infrared (IR) | Characteristic peaks expected for N-H stretching (amine), C=O stretching (ester), and C=C/C=N stretching (pyridine ring). |

Note: While specific, citable NMR spectra were not found in the initial searches, typical chemical shifts for similar aminopyridine esters can be used for preliminary analysis. Researchers are encouraged to acquire their own spectroscopic data for full characterization.

Conclusion

Methyl 4-aminopyridine-2-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its distinct functional handles allow for a range of synthetic transformations, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this important synthon in their work. As with any chemical process, careful planning, adherence to safety protocols, and thorough analytical characterization are essential for successful outcomes.

References

- Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.

-

MDPI. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

Quick Company. Process For Producing 4 Aminopyridines. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

-

ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 4-Aminopyridine. [Link]

-

Science. Aminative Suzuki–Miyaura coupling. [Link]

-

ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.. [Link]

-

PubChem. Methyl 2-aminopyridine-4-carboxylate. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

-

SpringerLink. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

- 1. organicintermediate.com [organicintermediate.com]

- 2. CAS 71469-93-7: Methyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 3. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

Introduction: Unveiling a New Fluorophore for Cellular Dynamics

Application Notes and Protocols: Methyl 4-aminooxanthrene-2-carboxylate as a Novel Fluorescent Probe for Cellular Imaging

Disclaimer: The following application note is a scientifically informed, hypothetical guide. As of the date of this document, "Methyl 4-aminooxanthrene-2-carboxylate" is a novel compound not extensively described in the scientific literature. The proposed synthesis, properties, and protocols are based on the established characteristics of structurally related amino-functionalized xanthene and polycyclic aromatic dyes.

In the quest for more sensitive and specific tools for biomedical research, fluorescent probes are indispensable for visualizing and quantifying biological processes at the molecular level.[1][2] We introduce Methyl 4-aminooxanthrene-2-carboxylate, a novel fluorophore designed for robust performance in cellular imaging applications. This probe combines the rigid, electron-rich oxanthrene core with an electron-donating amino group and an electron-withdrawing methyl carboxylate group. This strategic design is anticipated to yield favorable photophysical properties, including a significant Stokes shift and sensitivity to the microenvironment, making it a promising candidate for monitoring cellular events in real-time.[3][4]

The xanthene scaffold is the foundation for a multitude of widely-used fluorescent dyes due to its high extinction coefficients, excellent quantum yields, and general chemical stability.[5] The strategic placement of an amino group is expected to enhance the fluorescence quantum yield and modulate the emission wavelength, while the carboxylate group can be further functionalized for targeted applications.

Molecular Characteristics and Plausible Synthesis

Structure:

Caption: Structure of Methyl 4-aminooxanthrene-2-carboxylate.

Proposed Synthesis:

The synthesis of Methyl 4-aminooxanthrene-2-carboxylate can be envisioned through a multi-step process, leveraging established methodologies for the formation of functionalized polycyclic aromatic hydrocarbons.[6][7] A potential synthetic route could involve the reaction of a suitably substituted aminonaphthalene derivative with a dihydroxybenzoic acid ester, followed by cyclization to form the oxanthrene core. Subsequent functional group manipulations would yield the final product.

Caption: Proposed synthetic workflow for the fluorescent probe.

Hypothetical Spectral and Photophysical Properties

Based on the properties of analogous aminoxanthene and aminoanthracene dyes, the following photophysical characteristics are postulated for Methyl 4-aminooxanthrene-2-carboxylate.[8]

| Property | Predicted Value | Conditions |

| Absorption Maximum (λabs) | ~450 nm | In Dichloromethane |

| Emission Maximum (λem) | ~520 nm | In Dichloromethane |

| Molar Extinction Coefficient (ε) | > 30,000 M-1cm-1 | In Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.6 | In Dichloromethane |

| Stokes Shift | ~70 nm | In Dichloromethane |

Application: Monitoring Changes in Cellular Polarity

The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group suggests that Methyl 4-aminooxanthrene-2-carboxylate may exhibit solvatochromism, where its fluorescence emission spectrum is sensitive to the polarity of its environment. This property can be harnessed to probe changes in the local environment within living cells.

Protocol 1: In Vitro Characterization of Solvatochromism

Objective: To determine the sensitivity of the probe's fluorescence to solvent polarity.

Materials:

-

Methyl 4-aminooxanthrene-2-carboxylate

-

A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

-

Prepare a series of dilute solutions (e.g., 10 µM) of the probe in each of the selected solvents.

-

Record the absorption spectrum of each solution to determine the absorption maximum (λabs).

-

Record the fluorescence emission spectrum of each solution, exciting at the respective λabs.

-

Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).

Protocol 2: Live Cell Imaging of Cellular Polarity

Objective: To visualize changes in intracellular polarity using the fluorescent probe.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Methyl 4-aminooxanthrene-2-carboxylate stock solution (1 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., excitation: 440-460 nm; emission: 500-540 nm)

-

Glass-bottom imaging dishes

Procedure:

-

Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Probe Loading:

-

Prepare a working solution of the probe by diluting the stock solution in serum-free DMEM to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing: Remove the loading solution and wash the cells three times with warm PBS or serum-free medium to remove excess probe.

-

Imaging:

Caption: Workflow for live cell imaging with the fluorescent probe.

Potential Application in Drug Discovery

Fluorescent probes are valuable tools in drug discovery for identifying and validating drug targets and screening for new therapeutic compounds.[11][12] The sensitivity of Methyl 4-aminooxanthrene-2-carboxylate to its environment could be exploited in high-throughput screening assays. For example, a change in fluorescence upon the binding of a drug to its target protein could be used as a readout.

Protocol 3: In Vitro Assay for Protein-Ligand Binding

Objective: To develop a fluorescence-based assay to screen for inhibitors of a target protein.

Materials:

-

Purified target protein

-

Methyl 4-aminooxanthrene-2-carboxylate (potentially conjugated to a known ligand of the target protein)

-

Library of small molecule compounds

-

Assay buffer

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Assay Development:

-

Screening:

-

In a microplate, add the target protein and the fluorescent probe-ligand conjugate.

-

Add compounds from the small molecule library to individual wells.

-

Incubate for a defined period.

-

Measure the fluorescence intensity in each well.

-

-

Data Analysis:

-

Compounds that displace the fluorescent probe from the target protein will cause a reversal of the fluorescence change, identifying them as potential binders.

-

Conclusion

Methyl 4-aminooxanthrene-2-carboxylate represents a promising, albeit currently hypothetical, new fluorescent probe with potential applications in cell biology and drug discovery. Its anticipated solvatochromic properties make it a candidate for sensing changes in the cellular microenvironment. The protocols outlined here provide a framework for the characterization and application of this and similar novel fluorophores. Further research is required to synthesize and validate the performance of this specific molecule.

References

-

Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. PubMed. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

-

Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides. PMC. [Link]

-

Synthesis of functionalized nitrogen-containing polycyclic aromatic hydrocarbons and other prebiotic compounds in impacting glyc. Semantic Scholar. [Link]

-

Fluorescence Live Cell Imaging. PubMed Central. [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PubMed. [Link]

-

A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]

-

Quenching (fluorescence). Wikipedia. [Link]

- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.

-

Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC. [Link]

-

Substitution of Aromatics by Amines at Room Temperature with Negative Energy of Activation: Amino peri-Arylenes as Metal-Free Components for Dye-Sensitized Solar Cells. ResearchGate. [Link]

-

A red-emissive aminobenzopyrano-xanthene dye: elucidation of fluorescence emission mechanisms in solution and in the aggregate state. PubMed. [Link]

-

Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Amine quenching of aromatic fluorescence and fluorescent exciplexes. ACS Publications. [Link]

-

Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. [Link]

-

Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]

-

New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media. ACS Publications. [Link]

-

Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]

-

Amino esters – Knowledge and References. Taylor & Francis. [Link]

-

Properties of the fluorescent dyes used. ResearchGate. [Link]

-

Synthesis of Polycyclic Aromatic Hydrocarbon Nanobelts and Cages. Heidelberg University. [Link]

-

INVESTIGATION OF THE STRUCTURAL AND OPTICAL PROPERTIES OF XANTHENE DYES FOR ANALYTE DETECTION AND THIN FILM SENSOR DEVELOPMENT. DigitalCommons@URI. [Link]

-

What Is Fluorescence Quenching In Polymers? YouTube. [Link]

-

Diboraanthracene. Wikipedia. [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

-

Fluorescent Probes for Disease Diagnosis. ACS Publications. [Link]

-

Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE. [Link]

-

Fluorescence imaging of drug target proteins using chemical probes. PMC. [Link]

-

Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]

-

NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. [Link]

-

Thiourea-Mediated Esterification by Redox Dehydration. Organic Letters. [Link]

-

Nitrogen-Doped Carbon Dots as Fluorescent and Colorimetric Probes for Nitrite Detection. MDPI. [Link]

Sources

- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. uni-heidelberg.de [uni-heidelberg.de]

- 8. A red-emissive aminobenzopyrano-xanthene dye: elucidation of fluorescence emission mechanisms in solution and in the aggregate state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for the Synthetic Transformations of Methyl 4-aminooxanthrene-2-carboxylate

Introduction

Methyl 4-aminooxanthrene-2-carboxylate is a complex heterocyclic compound featuring a polycyclic aromatic oxanthrene core, a primary aromatic amine, and a methyl ester functional group. This unique combination of moieties makes it a potentially valuable scaffold in medicinal chemistry and materials science. The aromatic amine serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

This document provides a comprehensive guide to the experimental procedures for key reactions involving the amino group of Methyl 4-aminooxanthrene-2-carboxylate. As a Senior Application Scientist, the following protocols are presented with an emphasis on the underlying chemical principles, the rationale behind procedural steps, and best practices for ensuring reaction success and product purity. While specific literature on this exact molecule is not extensively available, the methodologies detailed herein are based on well-established and robust chemical transformations of aromatic amines.

PART 1: Safety Precautions and General Considerations

1.1. Hazard Identification and Personal Protective Equipment (PPE)

Aromatic amines and their derivatives can be toxic, irritant, and may have mutagenic properties. The specific toxicity of Methyl 4-aminooxanthrene-2-carboxylate has not been established; therefore, it should be handled with care.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE: This includes a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (nitrile or neoprene).

-

Avoid inhalation of dust and vapors.

-

Prevent skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.

1.2. Reagent Handling

-

Acylating agents (e.g., acetyl chloride, acetic anhydride) are corrosive and lachrymatory. Handle them with extreme care in a fume hood.

-

Sodium nitrite is an oxidizing agent and is toxic if swallowed.

-

Copper(I) salts used in Sandmeyer reactions can be toxic.

-

Solvents should be handled with appropriate safety measures, considering their flammability and toxicity.

1.3. General Experimental Setup and Monitoring

-

All reactions should be performed in clean, dry glassware.

-

Reactions are typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

PART 2: Core Synthetic Transformations